molecular formula C32H29N5O4S B15079932 N'-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

N'-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

Cat. No.: B15079932
M. Wt: 579.7 g/mol
InChI Key: DXOICCPSMFETTB-FMFFXOCNSA-N
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Description

N’-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide is a complex organic compound with a molecular formula of C33H31N5O4S This compound is notable for its intricate structure, which includes a triazole ring, a methoxyphenyl group, and a benzyloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide typically involves multiple steps. One common method starts with the preparation of the hydrazide precursor, followed by the formation of the triazole ring through cyclization reactions. The final step involves the condensation of the hydrazide with the aldehyde to form the desired compound under specific reaction conditions, such as refluxing in ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Advanced techniques like continuous flow synthesis may also be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N’-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N’-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N’-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways and physiological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide is unique due to its specific combination of functional groups and structural features. The presence of both benzyloxy and methoxy groups, along with the triazole ring, imparts distinct chemical properties and potential biological activities that differentiate it from similar compounds .

Properties

Molecular Formula

C32H29N5O4S

Molecular Weight

579.7 g/mol

IUPAC Name

N-[(E)-(3-methoxy-4-phenylmethoxyphenyl)methylideneamino]-2-[[5-(4-methoxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C32H29N5O4S/c1-39-27-16-14-25(15-17-27)31-35-36-32(37(31)26-11-7-4-8-12-26)42-22-30(38)34-33-20-24-13-18-28(29(19-24)40-2)41-21-23-9-5-3-6-10-23/h3-20H,21-22H2,1-2H3,(H,34,38)/b33-20+

InChI Key

DXOICCPSMFETTB-FMFFXOCNSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)N/N=C/C4=CC(=C(C=C4)OCC5=CC=CC=C5)OC

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=CC4=CC(=C(C=C4)OCC5=CC=CC=C5)OC

Origin of Product

United States

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